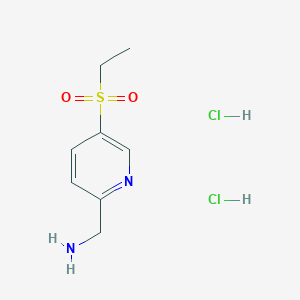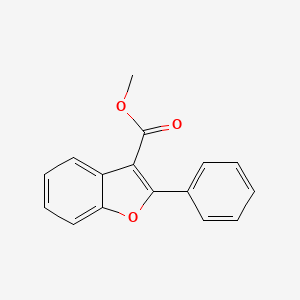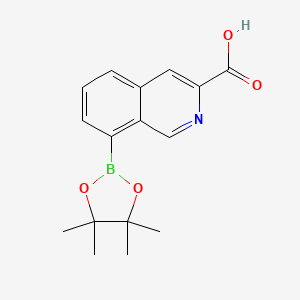
3,6-Dichloroisoquinoline-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloroisoquinoline-4-carbaldehyde is an organic compound with the molecular formula C10H5Cl2NO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry. This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions and an aldehyde group at the 4th position of the isoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloroisoquinoline-4-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method includes:
Chlorination: Isoquinoline is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.
Formylation: The chlorinated isoquinoline is then subjected to a Vilsmeier-Haack reaction, where a formyl group is introduced at the 4th position using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of isoquinoline are chlorinated using industrial-grade chlorinating agents.
Continuous Formylation: The chlorinated product is continuously fed into a reactor where the Vilsmeier-Haack reaction is carried out under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 3,6-Dichloroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3,6-Dichloroisoquinoline-4-carboxylic acid.
Reduction: 3,6-Dichloroisoquinoline-4-methanol.
Substitution: 3,6-Dimethoxyisoquinoline-4-carbaldehyde.
科学研究应用
3,6-Dichloroisoquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 3,6-Dichloroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
3,6-Dichloroisoquinoline-4-carbaldehyde can be compared with other similar compounds such as:
3,5-Dichloroisoquinoline-4-carbaldehyde: Similar structure but with chlorine atoms at the 3rd and 5th positions.
2-Chloroquinoline-3-carbaldehyde: A related compound with a different substitution pattern on the quinoline ring.
Uniqueness:
Position of Chlorine Atoms: The unique positioning of chlorine atoms at the 3rd and 6th positions in this compound imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity: The specific arrangement of functional groups contributes to its unique biological activities and potential therapeutic applications.
属性
分子式 |
C10H5Cl2NO |
|---|---|
分子量 |
226.06 g/mol |
IUPAC 名称 |
3,6-dichloroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5Cl2NO/c11-7-2-1-6-4-13-10(12)9(5-14)8(6)3-7/h1-5H |
InChI 键 |
BSMLUCROCMJBOR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(C(=C2C=C1Cl)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)

![1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)




![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)

![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)
